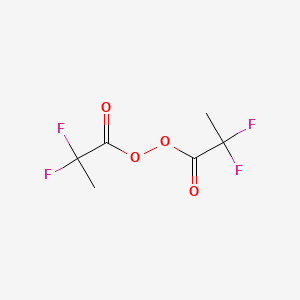
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate is an organic compound characterized by the presence of fluorine atoms and a peroxoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate typically involves the reaction of 2,2-difluoropropanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly fluorinated compounds, while reduction may produce simpler fluorinated hydrocarbons.
Scientific Research Applications
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of fluorinated polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate exerts its effects involves the interaction of its fluorine atoms and peroxoate group with target molecules. These interactions can lead to changes in the molecular structure and function of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropanol: A related compound with similar fluorine content but different functional groups.
2,2-Difluoropropionic acid: Another fluorinated compound with distinct chemical properties.
Properties
CAS No. |
83698-72-0 |
|---|---|
Molecular Formula |
C6H6F4O4 |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2,2-difluoropropanoyl 2,2-difluoropropaneperoxoate |
InChI |
InChI=1S/C6H6F4O4/c1-5(7,8)3(11)13-14-4(12)6(2,9)10/h1-2H3 |
InChI Key |
RPZSONPHFZVIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OOC(=O)C(C)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















